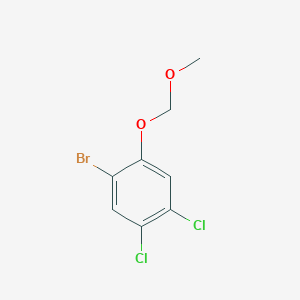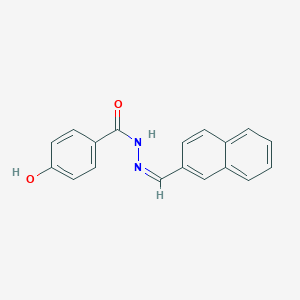
(E)-4-Hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide is a chemical compound with the molecular formula C18H14N2O2 and a molecular weight of 290.32 g/mol . It is also known by other names such as 4-Hydroxybenzoic acid 2-(2-naphthalenylmethylene)hydrazide and ERR pan-Agonist 332 . This compound is notable for its applications in various scientific fields, particularly due to its biological activities.
Métodos De Preparación
The synthesis of 4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-naphthaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. It acts as an agonist for estrogen receptor-related receptors (ERRα/β/γ), which are nuclear receptors involved in regulating various metabolic processes . The compound enhances mitochondrial respiration and induces the expression of genes related to energy metabolism .
Comparación Con Compuestos Similares
4-Hydroxy-N’-(naphthalen-2-ylmethylene)benzohydrazide can be compared with other similar compounds, such as:
4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide: Similar in structure but with a methoxy group instead of a naphthyl group.
4-Hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide: Contains a hydroxy group in place of the naphthyl group.
4-Hydroxy-N’-(2-chlorobenzylidene)benzohydrazide: Features a chlorine atom instead of the naphthyl group.
These compounds share similar chemical properties but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C18H14N2O2 |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
4-hydroxy-N-[(Z)-naphthalen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12- |
Clave InChI |
RNZIMBFHRXYRLL-UNOMPAQXSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)/C=N\NC(=O)C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


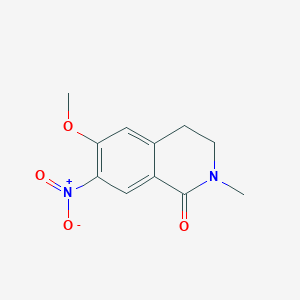
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
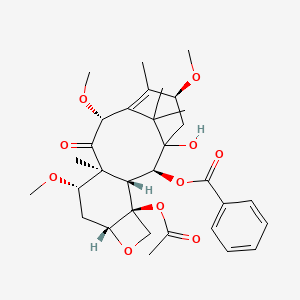

![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
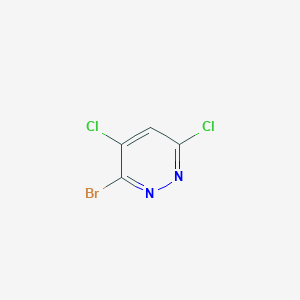
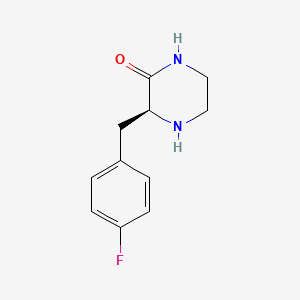
![1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-](/img/structure/B14080258.png)

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
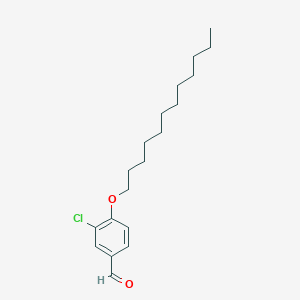
![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)
